3-O-(alpha-L-oleandrosyl)erythronolide B

CAS No.:

Cat. No.: VC1869348

Molecular Formula: C28H50O10

Molecular Weight: 546.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H50O10 |

|---|---|

| Molecular Weight | 546.7 g/mol |

| IUPAC Name | (3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

| Standard InChI | InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1 |

| Standard InChI Key | JAQMVBAAUKSWIW-DDRSCQIDSA-N |

| Isomeric SMILES | CC[C@@H]1[C@@H]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@H]([C@H]([C@@H](O2)C)O)OC)C)O)(C)O)C)C)O)C |

| Canonical SMILES | CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)OC)C)O)(C)O)C)C)O)C |

Introduction

Chemical Structure and Properties

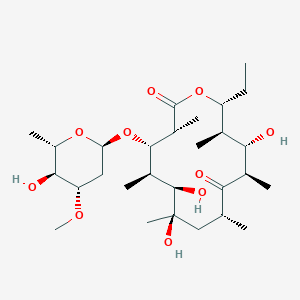

3-O-(alpha-L-oleandrosyl)erythronolide B is classified as a macrolide containing a glycosidic bond between erythronolide B and alpha-L-oleandrose. The compound has the molecular formula C28H50O10 with a molecular weight of 546.7 g/mol . The structure features a 14-membered macrolactone ring (erythronolide B) with an attached 2,6-dideoxy-3-O-methyl-alpha-L-arabino-hexopyranosyl group, commonly known as alpha-L-oleandrose .

The IUPAC name for this compound is (3R,4S,5R,6R,7R,9R,11R,12S,13R,14R)-14-ethyl-6,7,12-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione . This complex name reflects the numerous stereogenic centers present in the molecule, with a total of 14 defined atom stereocenters .

Structural Features and Physicochemical Properties

The chemical structure of 3-O-(alpha-L-oleandrosyl)erythronolide B incorporates multiple functional groups including hydroxy groups, methoxy groups, and ketone moieties. These groups contribute to the compound's physicochemical properties and potential interactions with biological targets.

Table 1: Key Physicochemical Properties of 3-O-(alpha-L-oleandrosyl)erythronolide B

The compound has a moderately lipophilic character with an XLogP3-AA value of 2.3, which suggests a balance between hydrophilic and hydrophobic properties . The presence of 4 hydrogen bond donors and 10 hydrogen bond acceptors indicates significant potential for intermolecular interactions through hydrogen bonding . The relatively high topological polar surface area of 152 Ų reflects the numerous oxygen-containing functional groups in the structure .

Stereochemistry and Conformational Analysis

The stereochemistry of 3-O-(alpha-L-oleandrosyl)erythronolide B is particularly complex, with 14 defined stereogenic centers contributing to its three-dimensional structure . This stereochemical complexity is crucial for its biological recognition and activity.

The compound's InChI representation, InChI=1S/C28H50O10/c1-10-19-14(3)23(30)15(4)22(29)13(2)12-28(8,34)26(32)16(5)25(17(6)27(33)37-19)38-21-11-20(35-9)24(31)18(7)36-21/h13-21,23-26,30-32,34H,10-12H2,1-9H3/t13-,14+,15+,16+,17-,18+,19-,20+,21+,23+,24+,25+,26-,28-/m1/s1, encodes this stereochemical information in a machine-readable format .

Biosynthesis and Enzymatic Processes

The biosynthesis of 3-O-(alpha-L-oleandrosyl)erythronolide B involves a complex series of enzymatic reactions, particularly in Streptomyces species. The compound is related to the biosynthetic pathway of oleandomycin, a macrolide antibiotic produced by Streptomyces antibioticus .

Glycosyltransferase Activity

A key enzyme in the biosynthesis is the OleG2 glycosyltransferase, which is responsible for transferring L-olivose to the oleandolide aglycon . This enzyme has been studied through complementation experiments with erythromycin producer mutants, which demonstrated that OleG2 complements EryBV-minus mutants, confirming its role in L-oleandrose transfer .

In biotransformation experiments, feeding erythronolide B to a Streptomyces albus clone expressing the oleG2 gene and harboring pOLE (a plasmid containing genes necessary for L-oleandrose biosynthesis) resulted in the formation of L-oleandrosyl-erythronolide B . This experimental evidence supports the role of OleG2 as the L-oleandrose transferase in the biosynthetic pathway.

Methyltransferase Activity

Another crucial enzyme in the biosynthesis is the OleY L-oleandrosyl 3-O-methyltransferase. This enzyme has been purified and characterized, showing a molecular mass of 43 kDa as a single band on sodium dodecyl sulfate-polyacrylamide gel electrophoresis . The native enzyme exhibited a molecular mass of 87 kDa by gel filtration chromatography, indicating that it functions as a dimer .

The OleY methyltransferase has several interesting properties:

-

It operates within a narrow pH range for optimal activity

-

Its activity is stimulated by the presence of divalent cations, with maximum activity observed with Co²⁺

-

It can recognize multiple substrates including L-rhamnosyl-erythronolide B and L-mycarosyl-erythronolide B

Alternative Biosynthetic Pathway

Research suggests an alternative route for L-oleandrose biosynthesis in Streptomyces antibioticus compared to the pathway in avermectin producers . In this alternative pathway, OleG2 glycosyltransferase transfers L-olivose to the oleandolide aglycon, which is then converted to L-oleandrose by the OleY methyltransferase .

Table 2: Key Enzymes in 3-O-(alpha-L-oleandrosyl)erythronolide B Biosynthesis

Biological Occurrence and Significance

3-O-(alpha-L-oleandrosyl)erythronolide B has been reported in specific bacterial species, primarily Streptomyces anthocyanicus and Streptomyces lividans . Its presence in these organisms suggests a role in their secondary metabolism.

Metabolic Role

The compound is classified as a metabolite, indicating its involvement in the metabolic processes of these microorganisms . As a macrolide glycoside, it likely plays a role in the adaptation and survival strategies of the producing organisms.

The relationship between 3-O-(alpha-L-oleandrosyl)erythronolide B and oleandomycin biosynthesis suggests that this compound may be an intermediate or a related product in the biosynthetic pathway of macrolide antibiotics. The oleandomycin biosynthetic gene cluster has been fully sequenced and characterized, providing insights into the enzymatic machinery responsible for producing these complex natural products .

Structural Relationships

3-O-(alpha-L-oleandrosyl)erythronolide B is functionally related to erythronolide B, which is the aglycone component of erythromycin, a clinically important macrolide antibiotic . This structural relationship places the compound within the broader context of macrolide natural products, many of which have significant antibiotic properties.

The glycosylation pattern in 3-O-(alpha-L-oleandrosyl)erythronolide B differs from that of erythromycin, which contains D-desosamine and L-cladinose sugars. This difference in glycosylation contributes to the unique properties and biological activities of these related macrolides.

Research Methods and Analytical Approaches

Research on 3-O-(alpha-L-oleandrosyl)erythronolide B has employed various analytical and experimental techniques to elucidate its structure, biosynthesis, and properties.

Structure Elucidation

The structural characterization of 3-O-(alpha-L-oleandrosyl)erythronolide B has been achieved through a combination of spectroscopic methods and chemical analyses. Modern spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been essential in determining the complex structure of this compound.

The stereochemical configuration of the 14 defined stereocenters has been established through detailed stereochemical analyses and comparison with related macrolide compounds . The absolute configuration is represented in the IUPAC name and other stereochemical notations.

Genetic and Biochemical Studies

Genetic studies have been crucial in understanding the biosynthesis of 3-O-(alpha-L-oleandrosyl)erythronolide B. The identification and characterization of the oleandomycin biosynthetic gene cluster have provided insights into the enzymatic machinery responsible for producing this compound and related macrolides .

Biochemical studies, including enzyme purification and characterization, have elucidated the properties and functions of key enzymes such as OleY methyltransferase . These studies have employed techniques such as gel filtration chromatography and sodium dodecyl sulfate-polyacrylamide gel electrophoresis to determine the molecular mass and quaternary structure of these enzymes.

Biotransformation Experiments

Biotransformation experiments have provided valuable information about the biosynthetic pathway leading to 3-O-(alpha-L-oleandrosyl)erythronolide B. By feeding erythronolide B to engineered Streptomyces albus strains expressing specific biosynthetic genes, researchers have demonstrated the formation of L-oleandrosyl-erythronolide B .

These experiments have confirmed the role of specific enzymes in the biosynthetic pathway and provided a means to produce the compound through bioengineering approaches.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume